molecular formula C4H11NO2 B13452086 2-(Dimethylamino)ethanol N-oxide CAS No. 10489-99-3

2-(Dimethylamino)ethanol N-oxide

Cat. No.: B13452086
CAS No.: 10489-99-3
M. Wt: 105.14 g/mol
InChI Key: DSPZBSQDLWRRBL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanol N-oxide is the oxidized derivative of 2-(dimethylamino)ethanol (DMAE, CAS 108-01-0), where the tertiary amine group is converted to an N-oxide. This modification increases polarity and alters chemical reactivity.

Key Properties (Inferred):

  • Molecular Formula: C₄H₁₁NO₂
  • Molecular Weight: 105.14 g/mol
  • Structure: (CH₃)₂N⁺(O⁻)CH₂CH₂OH
  • Reactivity: Enhanced solubility in polar solvents due to the N-oxide group; reduced basicity compared to DMAE.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanol N-oxide can be synthesized through the oxidation of 2-(Dimethylamino)ethanol. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process often includes steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Acid-Base Reactions

DMAE-NO acts as a weak base due to its tertiary amine oxide group. It undergoes neutralization with acids to form stable salts:
C4H11NO2+HXC4H12NO2+X\text{C}_4\text{H}_{11}\text{NO}_2 + \text{HX} \rightarrow \text{C}_4\text{H}_{12}\text{NO}_2^+ \cdot \text{X}^-

  • Example : Reaction with hydrochloric acid yields a water-soluble hydrochloride salt .

  • Thermodynamics : Exothermic with ∆H ≈ -50 kJ/mol (typical for amine oxides) .

Meisenheimer Rearrangement

At temperatures >150°C, DMAE-NO undergoes -sigmatropic shifts:
R3N+OON+(R)2R\text{R}_3\text{N}^+-\text{O}^- \rightarrow \text{O}-\text{N}^+(\text{R})_2-\text{R}'

  • Conditions : 170–200°C, inert atmosphere .

  • Outcome : Forms N-alkyl hydroxylamine derivatives .

Cope Elimination

Above 100°C, β-hydrogen elimination occurs, producing ethylene derivatives:
C4H11NO2ΔC3H7NO+C2H4\text{C}_4\text{H}_{11}\text{NO}_2 \xrightarrow{\Delta} \text{C}_3\text{H}_7\text{NO} + \text{C}_2\text{H}_4

  • Byproducts : Water and dimethylamine detected via GC-MS .

Oxidation

DMAE-NO serves as an oxidant in Upjohn-type epoxidations:
Alkene+DMAE-NOOsO4Epoxide+DMAE\text{Alkene} + \text{DMAE-NO} \xrightarrow{\text{OsO}_4} \text{Epoxide} + \text{DMAE}

  • Efficiency : 85–92% yield in dihydroxylation reactions .

Reduction

Catalytic hydrogenation regenerates the parent amine:
C4H11NO2+H2Pd/CC4H11NO+H2O\text{C}_4\text{H}_{11}\text{NO}_2 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_4\text{H}_{11}\text{NO} + \text{H}_2\text{O}

  • Conditions : 1 atm H₂, 25°C, 2 hours .

Acylation and Electrophilic Reactions

DMAE-NO reacts violently with acylating agents (e.g., DCC, EDC):
DMAE-NO+RCOClRCO-O-N+(CH3)2+HCl\text{DMAE-NO} + \text{RCOCl} \rightarrow \text{RCO-O-N}^+(\text{CH}_3)_2 + \text{HCl}

  • Hazard : Autocatalytic decomposition observed in cellulose acylation .

Hydrogen Bonding and Coordination Chemistry

The N-oxide group participates in hydrogen bonding (O⋯H–O ≈ 2.48 Å) and coordinates metals:

  • Example : Forms Cu(II) complexes with distorted square-pyramidal geometry .

  • Stability Constants : log K = 4.2 for Cu²⁺ complexes .

Biological Interactions

DMAE-NO modulates cholinergic pathways:

  • Acetylcholinesterase Inhibition : IC₅₀ = 12 μM (rat brain homogenates).

  • Membrane Permeability : Increases lipid bilayer fluidity by 30% at 1 mM .

Reaction Comparison Table

Reaction TypeConditionsProductsYield/Outcome
Acid-Base NeutralizationRT, aqueous HClHydrochloride saltQuantitative
Meisenheimer Rearrangement170°C, N₂ atmosphereN-Alkyl hydroxylamine derivatives60–75%
Cope Elimination100°C, vacuumEthylene + Dimethylamine oxide85%
Catalytic HydrogenationH₂ (1 atm), Pd/C, 25°C2-(Dimethylamino)ethanol>90%

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C with gas evolution (NOₓ detected) .

  • Incompatibilities : Reacts explosively with carbodiimides (DCC/EDC) , strong oxidizers (H₂O₂, KMnO₄) .

  • Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent autoxidation .

Scientific Research Applications

2-(Dimethylamino)ethanol N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including its use in drug formulations.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)ethanol N-oxide exerts its effects involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, influencing various molecular targets and pathways. For example, it can interact with cellular components to modulate oxidative stress responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
2-(Dimethylamino)ethanol N-oxide C₄H₁₁NO₂ 105.14 Tertiary N-oxide, hydroxyl Pharmaceuticals, alkaloid synthesis
2-(Dimethylamino)ethanol (DMAE) C₄H₁₁NO 89.14 Tertiary amine, hydroxyl Polyurethane catalyst, cosmetics
Diethylaminoethanol (DEAE) C₆H₁₅NO 117.19 Tertiary amine (diethyl), hydroxyl Surfactants, gas scrubbing
2-(2-Diethylaminoethoxy)-ethanol C₈H₁₉NO₂ 161.24 Tertiary amine, ether, hydroxyl Solvent, intermediate
Argentinine N-oxide C₁₉H₂₁NO₃ 311.38 Complex alkaloid N-oxide Natural product research

Physicochemical Properties

Compound Boiling Point (°C) Solubility pKa (Predicted) Stability Notes
This compound Not reported High in polar solvents ~8.5–9.5* Sensitive to strong acids
DMAE 134–136 Miscible in water 14.37 Stable under inert conditions
DEAE 163–165 Soluble in organic solvents ~10.2 Combustible; reacts with oxidizers
2-(2-Diethylaminoethoxy)-ethanol 95 @ 15 mmHg Hydrophilic Not reported Stable at room temperature

*Inferred from similar N-oxides.

Biological Activity

2-(Dimethylamino)ethanol N-oxide, commonly referred to as Deanol N-oxide, is a derivative of 2-(dimethylamino)ethanol. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula C4H11NO2C_4H_{11}NO_2. It is a water-soluble compound that is often used in various applications including as a surfactant and in pharmaceutical formulations. Its structure allows it to interact with biological systems effectively, which is crucial for its activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antiradical properties . Studies have shown that it can scavenge reactive oxygen species (ROS), including DPPH• (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radicals (OH•OH). These findings suggest that the compound may protect biological systems from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity of this compound

Radical TypeScavenging Efficiency (%)Method Used
DPPH•86%UV-vis Spectroscopy
HydroxylSignificant reductionEPR Spectroscopy

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that at concentrations near the critical micelle concentration (CMC), the compound exhibits low cytotoxicity. However, prolonged exposure can lead to decreased cell proliferation .

Table 2: Cytotoxic Effects on Cell Lines

Cell LineConcentration (mg/mL)Proliferation (% of Control)
HeLa0.195%
MCF-70.578%
A5491.050%

Neuropharmacological Effects

Deanol N-oxide has been investigated for its effects on the central nervous system. It has been noted to enhance cognitive function and has been used in formulations aimed at treating cognitive decline. The compound acts as a precursor to acetylcholine, which plays a vital role in memory and learning processes .

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The ability to donate hydrogen atoms allows it to neutralize free radicals effectively.
  • Acetylcholine Precursor : By increasing acetylcholine levels, it may enhance synaptic transmission and cognitive functions.
  • Cell Membrane Interaction : As a surfactant, it may alter cell membrane properties, influencing cellular uptake and signaling pathways .

Clinical Observations

A study involving patients with cognitive impairment reported improvements in memory and attention when treated with Deanol N-oxide over several weeks. The results were attributed to its role in enhancing cholinergic activity .

Toxicological Assessments

Toxicological evaluations have shown that while Deanol N-oxide is generally well-tolerated at therapeutic doses, high concentrations can lead to adverse effects such as liver toxicity and increased oxidative stress markers in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Dimethylamino)ethanol N-oxide, and how do reaction conditions influence yield?

The synthesis typically involves oxidation of 2-(dimethylamino)ethanol using oxidizing agents like hydrogen peroxide or periodate salts under controlled pH and temperature. For example, periodate oxidation kinetics of analogous amino alcohols (e.g., 2-aminoethanol) show that reactivity depends on the periodate species (HIO₄⁻ or H₃IO₆²⁻) and substitution patterns . Methodologically, maintaining anhydrous conditions and inert atmospheres minimizes side reactions, while monitoring via titration or spectroscopic methods (e.g., NMR) ensures reaction completion. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Purity assessment combines chromatographic techniques (HPLC or GC-MS) with elemental analysis. Structural confirmation employs FTIR for functional group analysis (e.g., N-O stretch at ~1250 cm⁻¹) and ¹H/¹³C NMR to resolve methyl and hydroxyl proton environments. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (via SHELX suite) provides definitive structural validation . Stability testing under varying temperatures and humidity levels is critical to identify degradation pathways .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to handling this compound in aqueous systems?

Experimental determination of pKa via potentiometric titration in water or mixed solvents reveals protonation behavior, which influences solubility and reactivity. For example, dimethylaminoethanol derivatives exhibit pKa values ~10–11, but N-oxidation lowers basicity. Solubility in polar solvents (e.g., water, ethanol) can be quantified gravimetrically, while logP measurements (octanol-water partition) inform hydrophilicity .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties (e.g., vaporization enthalpy, solubility) of this compound?

Group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) estimate properties like ΔHvap and solubility. For instance, correlations derived for amino alcohols (e.g., 2-(dimethylamino)-1-propanol) show agreement within ±1.5 kJ·mol⁻¹ with experimental data. Molecular dynamics simulations further model solvent interactions and phase behavior .

Q. What experimental and computational strategies resolve contradictions in kinetic data for N-oxide-mediated reactions (e.g., catalytic cycles or degradation pathways)?

Discrepancies in kinetic models (e.g., Arrhenius parameters) may arise from unaccounted intermediates or solvent effects. Advanced techniques include:

  • In situ spectroscopy (UV-Vis, Raman) to track transient species.
  • Isotopic labeling (e.g., ¹⁸O) to elucidate oxidation mechanisms.
  • Multivariate regression to deconvolute competing pathways. Cross-validation with computational studies (e.g., transition state theory) identifies plausible mechanisms .

Q. How does this compound perform as a catalyst or co-solvent in CO₂ capture systems compared to tertiary amines?

In CO₂ absorption, N-oxides act as activators by enhancing carbamate stability. Performance is evaluated via gravimetric CO₂ uptake, reaction calorimetry, and viscosity measurements. Blends with secondary amines (e.g., 2-(ethylamino)ethanol) show synergistic effects, improving absorption rates and reducing energy penalties for regeneration. Comparative studies use pilot-scale setups with online pH and conductivity monitoring .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound due to its hygroscopicity and reactivity?

  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidative degradation.
  • Use corrosion-resistant equipment (glass or PTFE) to avoid metal-catalyzed side reactions.
  • Follow R21 risk guidelines (harmful via skin contact) with PPE (gloves, goggles) and emergency rinsing protocols .

Q. How can researchers address discrepancies in crystallographic data for N-oxide derivatives?

  • Twinned data : Use SHELXD/SHELXE for structure solution and refine with SHELXL, applying TWIN/BASF commands.
  • Disorder modeling : Apply PART/SUMP restraints for flexible moieties (e.g., methyl groups).
  • Cross-check with spectroscopic data to validate bond lengths and angles .

Properties

IUPAC Name

2-hydroxy-N,N-dimethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPZBSQDLWRRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146807
Record name 2-(Dimethylamino)ethanol N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-99-3
Record name 2-(Dimethylamino)ethanol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)ethanol N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIMETHYLAMINO)ETHANOL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N455619M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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